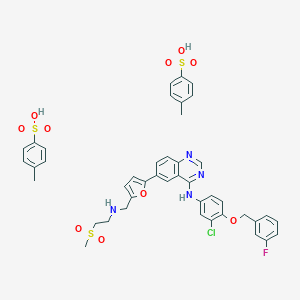

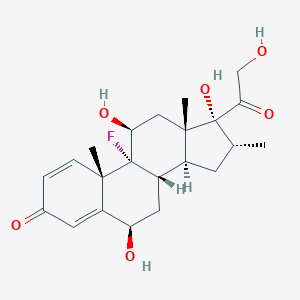

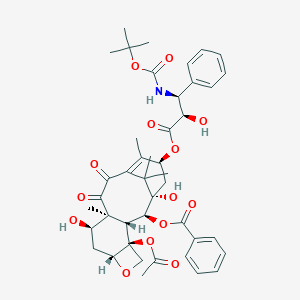

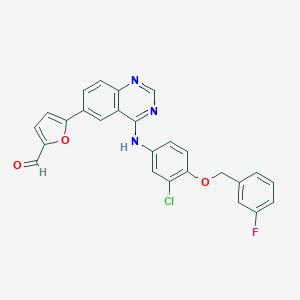

![molecular formula C22H26ClNO4S B193569 (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride CAS No. 166591-11-3](/img/structure/B193569.png)

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adrogolid-Hydrochlorid ist ein chemisch stabiles Prodrug, das im Plasma schnell in A-86929 umgewandelt wird, einen vollen Agonisten an Dopamin-D1-Rezeptoren . Es wird hauptsächlich wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung der Parkinson-Krankheit und der Kokainsucht untersucht . Adrogolid-Hydrochlorid ist bekannt für seine hohe Selektivität für Dopamin-D1-Rezeptoren gegenüber D2-Rezeptoren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Adrogolid-Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des Prodrugs aus seinen Vorläuferverbindungen beinhalten. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Adrogolid wird durch eine Reihe organischer Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Hydroxyl- und Aminogruppen werden durch Substitutionsreaktionen in die Kernstruktur eingeführt.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Basenform von Adrogolid in sein Hydrochloridsalz durch Reaktion mit Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von Adrogolid-Hydrochlorid beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess wird für die großtechnische Produktion optimiert, indem Reaktionsbedingungen wie Temperatur, Druck und pH-Wert gesteuert werden. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen gewährleistet eine gleichbleibende Produktqualität und einen hohen Ertrag .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Adrogolid-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Adrogolid-Hydrochlorid in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Ersatz von funktionellen Gruppen durch andere Gruppen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Adrogolid-Hydrochlorid mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre potenziellen therapeutischen Wirkungen und ihre verbesserten pharmakokinetischen Eigenschaften untersucht .

Wissenschaftliche Forschungsanwendungen

Adrogolid-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Dopaminrezeptoragonisten und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um die Rolle von Dopamin-D1-Rezeptoren in verschiedenen physiologischen Prozessen zu untersuchen.

Medizin: Adrogolid-Hydrochlorid wird hauptsächlich wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung der Parkinson-Krankheit und der Kokainsucht untersucht.

Wirkmechanismus

Adrogolid-Hydrochlorid entfaltet seine Wirkung, indem es als voller Agonist an Dopamin-D1-Rezeptoren wirkt. Nach der Verabreichung wird es im Plasma schnell in A-86929 umgewandelt. A-86929 bindet an Dopamin-D1-Rezeptoren und führt zur Aktivierung intrazellulärer Signalwege, die die Neurotransmitterfreisetzung und neuronale Aktivität modulieren. Diese Aktivierung führt zu einer verbesserten Motorik und einer verringerten Sucht nach Suchtstoffen .

Wirkmechanismus

Adrogolide hydrochloride exerts its effects by acting as a full agonist at dopamine D1 receptors. Upon administration, it is rapidly converted to A-86929 in plasma. A-86929 binds to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This activation results in improved motor function and reduced craving for addictive substances .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Levodopa: Ein Vorläufer von Dopamin, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Pramipexol: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.

Ropinirol: Ein weiterer Dopaminagonist, der für ähnliche Indikationen wie Pramipexol eingesetzt wird.

Einzigartigkeit

Adrogolid-Hydrochlorid ist einzigartig in seiner hohen Selektivität für Dopamin-D1-Rezeptoren gegenüber D2-Rezeptoren. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit der Aktivierung von D2-Rezeptoren verbunden sind, wie z. B. Dyskinesien. Darüber hinaus hat Adrogolid-Hydrochlorid ein Potenzial gezeigt, das Verlangen nach Kokain zu reduzieren, was bei anderen Dopaminagonisten nicht üblich ist .

Eigenschaften

CAS-Nummer |

166591-11-3 |

|---|---|

Molekularformel |

C22H26ClNO4S |

Molekulargewicht |

436.0 g/mol |

IUPAC-Name |

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |

InChI |

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |

InChI-Schlüssel |

NPEZSCRKHFTLPE-MYXGOWFTSA-N |

SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Isomerische SMILES |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Kanonische SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Aussehen |

Solid Powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adrogolide interact with its target and what are the downstream effects?

A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []

Q2: What is the relationship between the structure of Adrogolide and its activity?

A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.

Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?

A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

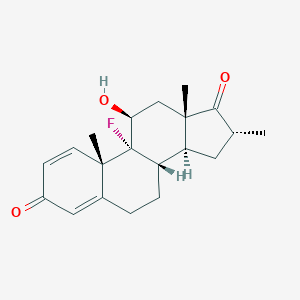

![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)